molecular formula C13H16N2O2S B2450584 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine CAS No. 863001-39-2

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2450584
CAS No.: 863001-39-2
M. Wt: 264.34
InChI Key: OLPCAGHOOOZYMF-UHFFFAOYSA-N
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Description

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a methoxy group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine typically involves the coupling of substituted 2-amino benzothiazoles with morpholine derivatives. One common method involves the reaction of 2-amino-4-methoxy-7-methylbenzothiazole with 4-chloroethylmorpholine hydrochloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzo[d]thiazol-2-amine
  • 2-Methylbenzothiazole derivatives
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the benzothiazole ring enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPCAGHOOOZYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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